1,3-Dichloroisoquinoline
Overview
Description
1,3-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions on the isoquinoline ring
Mechanism of Action
Target of Action
It is known to interact with arylboronic acids .
Mode of Action
1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . This suggests that the compound may act as a precursor in the synthesis of more complex molecules.
Biochemical Pathways
Its ability to undergo regioselective coupling with arylboronic acids suggests it may play a role in the synthesis of various organic compounds .
Result of Action
Its role in the synthesis of 1-aryl-3-chloroisoquinolines suggests it may contribute to the formation of these compounds .
Biochemical Analysis
Biochemical Properties
1,3-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the synthesis of 1-aryl-3-chloroisoquinolines through Pd(PPh3)4 catalyzed regioselective coupling with arylboronic acids . This compound interacts with enzymes such as palladium catalysts and proteins involved in the coupling reactions. The nature of these interactions involves the formation of covalent bonds between the chlorine atoms of this compound and the aryl groups, leading to the creation of new chemical entities .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular enzymes and proteins, potentially altering cell signaling pathways and gene expression. The compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes, which can lead to variations in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues in the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting gene expression and cellular function . Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity noted over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical effects. At higher doses, toxic or adverse effects can occur, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. These processes are optimized for efficiency and yield, utilizing advanced techniques and equipment to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Under palladium-catalyzed conditions, this compound can undergo coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and organolithium compounds are commonly used in substitution reactions with this compound.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions with arylboronic acids.
Major Products:
Amino Derivatives: Formed through nucleophilic substitution reactions with amines.
Aryl-Substituted Isoquinolines: Produced via palladium-catalyzed coupling reactions with arylboronic acids.
Scientific Research Applications
1,3-Dichloroisoquinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Chloroisoquinoline: Similar in structure but with only one chlorine atom at the 1 position.
2,6-Dichloroquinoline: Another dichlorinated derivative but with chlorine atoms at different positions on the quinoline ring.
2,3-Dichloroquinoxaline: A related compound with a different heterocyclic core.
Uniqueness: 1,3-Dichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1,3-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZEQXWZWBPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305468 | |
Record name | 1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7742-73-6 | |
Record name | 1,3-Dichloroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7742-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170843 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007742736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7742-73-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reactivity of 1,3-Dichloroisoquinoline unique in chemical synthesis?
A1: this compound exhibits differential reactivity in its two chlorine atoms. Research has shown that under palladium catalysis (using Pd(PPh3)4), arylboronic acids preferentially couple at the 1-position, leaving the 3-chloro group intact []. This selectivity allows for the stepwise functionalization of the isoquinoline scaffold, expanding its synthetic utility.
Q2: What are some applications of this compound in the synthesis of complex molecules?
A2: The differential reactivity of this compound makes it a valuable building block for various heterocyclic systems. For example, it has been employed in the synthesis of:
- N,N-Chelate Ligands: The remaining 3-chloro group after palladium-catalyzed coupling can be further modified, for instance, by nickel-catalyzed reactions with Grignard reagents or nucleophilic substitution with LiSCH2Ph [], offering a route to diverse chelating ligands.
- 1,3-Disubstituted Isoquinolines: The 3-chloro group can be selectively reduced to furnish 3,3′-biisoquinolines under specific conditions [], demonstrating the potential for accessing unique isoquinoline derivatives.
- Axially Chiral Imidazoisoquinolin-2-ylidene Complexes: A selective Suzuki cross-coupling of this compound with specific arylboronic acids, followed by cyclization and alkylation, leads to imidazolium salts. These salts are then used to synthesize silver and gold complexes, which are of interest for their potential applications in catalysis and materials science [].
Q3: Are there alternative methods for the synthesis of this compound?
A3: While traditional methods exist, research has explored alternative routes for synthesizing this compound. One study highlights the use of phosgene as a reagent in the synthesis []. This approach may offer advantages in terms of reaction conditions or efficiency compared to traditional methods, contributing to the development of improved synthetic protocols.
Q4: Has this compound been investigated in the context of medicinal chemistry?
A4: While the provided research papers primarily focus on synthetic aspects, the modification of this compound with adamantane-containing amines [, ] suggests potential applications in medicinal chemistry. Adamantane derivatives are known for their antiviral and psychotherapeutic activities, indicating that these modified isoquinoline derivatives could be of interest for further pharmacological investigations.
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